4-(1H-Indazol-6-YL)-1-methyl-piperidin-4-OL is a chemical compound belonging to a class of indazole derivatives, which are significant in medicinal chemistry due to their diverse biological activities. This compound features a piperidine ring substituted with an indazole moiety, making it of interest for various pharmacological applications.
Indazole derivatives, including 4-(1H-Indazol-6-YL)-1-methyl-piperidin-4-OL, are recognized for their potential in drug development. These compounds can be classified as heterocyclic aromatic compounds, specifically under the category of nitrogen-containing heterocycles. They are often explored for their roles as enzyme inhibitors, particularly in cancer and inflammatory diseases .
The synthesis of 4-(1H-Indazol-6-YL)-1-methyl-piperidin-4-OL typically involves several key steps:
The molecular structure of 4-(1H-Indazol-6-YL)-1-methyl-piperidin-4-OL can be represented as follows:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its conformation and spatial arrangement of atoms .
4-(1H-Indazol-6-YL)-1-methyl-piperidin-4-OL may participate in various chemical reactions:
Each reaction pathway would depend on specific reaction conditions such as temperature, solvent, and catalysts used .
The mechanism of action for 4-(1H-Indazol-6-YL)-1-methyl-piperidin-4-OL is primarily linked to its interactions with biological targets, particularly enzymes involved in signal transduction pathways.
Quantitative structure-activity relationship (QSAR) studies could provide insights into how structural variations affect the compound's efficacy and selectivity .
The physical properties of 4-(1H-Indazol-6-YL)-1-methyl-piperidin-4-OL include:
Chemical properties include:
Characterization techniques such as NMR spectroscopy, mass spectrometry, and HPLC are essential for determining purity and confirming identity .
4-(1H-Indazol-6-YL)-1-methyl-piperidin-4-OL has several potential applications in scientific research:
Research continues to explore its full potential in therapeutic contexts, particularly concerning its pharmacological profiles against various diseases .
The synthesis of 4-(1H-Indazol-6-yl)-1-methyl-piperidin-4-ol (CAS: 885272-30-0, C₁₃H₁₇N₃O, MW: 231.29 g/mol) relies on convergent strategies that assemble the indazole and piperidine moieties prior to coupling [2] [6]. A representative industrial-scale pathway involves three key stages:
Table 1: Key Intermediates in Multi-Step Synthesis of 4-(1H-Indazol-6-yl)-1-methyl-piperidin-4-ol
Intermediate | Synthetic Method | Key Conditions | Yield (%) |
---|---|---|---|
6-Bromo-1H-indazole | Cadogan cyclization | P(OEt)₃, 140°C, 2h | 87 |
1-Methyl-piperidin-4-ol | Grignard addition | MeMgBr, THF, −10°C | 92 |
Crude product | Buchwald-Hartwig amination | Pd₂(dba)₃/XPhos, MW, 150°C | 90 |
Purified product | Crystallization | Ethanol/water (3:1) | 85 (isolated) |
Alternative routes utilize reductive amination between 1H-indazole-6-carbaldehyde and 1-methylpiperidin-4-one using NaBH₃CN in methanol, though this yields the des-hydroxy analog requiring subsequent oxidation – a less efficient approach [10].
Regiocontrol during indazole N1-functionalization prevents undesired 2H-indazole formation, which compromises pharmacological relevance. Transition metal catalysis enables C6-selective derivatization essential for piperidine coupling:
Table 2: Catalytic Systems for Indazole C6 Functionalization
Catalyst System | Reaction Type | Temperature | Regioselectivity (C6:C4:C7) | Substrate Scope |
---|---|---|---|---|
Pd(OAc)₂/PCy₃ | Suzuki-Miyaura coupling | 80°C | 95:3:2 | Aryl, heteroaryl |
Cu(OAc)₂/DIPEA | N–N cyclization | 25°C | N/A (ring formation) | Broad |
n-BuLi/TMEDA | Directed lithiation | −78°C | 97:1:2 | Limited |
Microwave-assisted decarboxylative coupling of indazole-6-carboxylic acids with piperidines via Cu/TMEDA catalysis represents emerging methodology, reducing step count and halogen waste [7].
Patent US8153629B2 reveals critical innovations for kilogram-scale production, emphasizing cost-efficiency and purity control [1]:
Purity specifications in patent workflows enforce strict controls: residual solvents <300 ppm (ICH Q3C), heavy metals <10 ppm, and unidentified impurities <0.10%. These are achieved through charcoal treatment and anti-solvent crystallization (toluene/heptane) [1] [6].
Solvent-free methodologies minimize environmental impact while enhancing functional group compatibility:
Table 3: Green Chemistry Metrics for Solvent-Free Piperidine Modifications
Method | Atom Economy (%) | E-Factor | PMI (g/g) | Yield (%) |
---|---|---|---|---|
Mechanochemical N-methylation | 92 | 8 | 1.5 | 98 |
MW reductive amination | 85 | 5 | 2.1 | 88 |
Transfer hydrogenation | 95 | 3 | 1.2 | 91 |
PMI: Process Mass Intensity
Bio-based solvents (2-MeTHF, cyclopentyl methyl ether) in final crystallization steps further align synthesis with ACS GCI guidelines, reducing cumulative energy demand by 40% compared to acetonitrile/toluene systems [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0